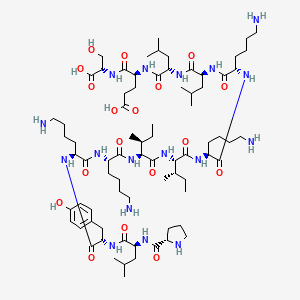

Platelet Factor 4 (58-70), human

Beschreibung

Eigenschaften

Molekularformel |

C76H133N17O18 |

|---|---|

Molekulargewicht |

1573.0 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C76H133N17O18/c1-11-46(9)62(74(108)86-53(24-15-19-35-79)66(100)82-52(23-14-18-34-78)67(101)88-58(40-45(7)8)71(105)89-56(38-43(3)4)70(104)85-55(31-32-61(96)97)68(102)91-60(42-94)76(110)111)93-75(109)63(47(10)12-2)92-69(103)54(25-16-20-36-80)83-65(99)51(22-13-17-33-77)84-73(107)59(41-48-27-29-49(95)30-28-48)90-72(106)57(39-44(5)6)87-64(98)50-26-21-37-81-50/h27-30,43-47,50-60,62-63,81,94-95H,11-26,31-42,77-80H2,1-10H3,(H,82,100)(H,83,99)(H,84,107)(H,85,104)(H,86,108)(H,87,98)(H,88,101)(H,89,105)(H,90,106)(H,91,102)(H,92,103)(H,93,109)(H,96,97)(H,110,111)/t46-,47-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,62-,63-/m0/s1 |

InChI-Schlüssel |

SACBPCXTLNEHGC-ZIOXNNFISA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2 |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(C)C)NC(=O)C2CCCN2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Functions of Platelet Factor 4 (58-70) in Humans

Abstract

Platelet Factor 4 (PF4), also known as CXCL4, is a chemokine released from the alpha-granules of activated platelets. While the full-length protein has well-documented roles in coagulation, inflammation, and angiogenesis, its C-terminal fragments are also biologically active. This document provides a detailed technical overview of the specific functions of the C-terminal tridecapeptide of PF4, corresponding to amino acid residues 58-70 (PF4 (58-70)). This peptide, with the sequence H₂N-PLYKKIIKKLLES-COOH, encompasses a major heparin-binding domain and exhibits distinct activities in various physiological and pathological processes, including inflammation, angiogenesis, and hematopoiesis. This guide synthesizes current research, presenting quantitative data, experimental methodologies, and key signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Core Functions of Platelet Factor 4 (58-70)

The C-terminal fragment PF4 (58-70) possesses a range of biological activities, primarily centered around inflammation, coagulation, and a debated role in angiogenesis.

Pro-inflammatory and Immune Modulation

PF4 (58-70) demonstrates significant pro-inflammatory effects, particularly in the context of innate immune responses. It enhances the activity of monocytes and granulocytes when stimulated by lipopolysaccharide (LPS).

-

Enhancement of LPS-Induced Tissue Factor (TF) Activity: In whole blood, PF4 (58-70) dose-dependently enhances LPS-induced tissue factor activity in monocytes.[1][2] This effect is largely dependent on the presence of granulocytes and can be eliminated by a monoclonal antibody against P-selectin.[1] This suggests a role for PF4 (58-70) in amplifying the pro-coagulant response during sepsis and inflammation.

-

Synergy with TNF-α: The peptide acts synergistically with Tumor Necrosis Factor-alpha (TNF-α) to increase monocyte TF activity, although it does not increase TNF-α secretion itself.[1]

-

Induction of IL-8 Production: PF4 (58-70) stimulates the production of the pro-inflammatory chemokine Interleukin-8 (IL-8) in leukocytes. In whole blood stimulated with LPS, PF4 (58-70) significantly increases IL-8 levels.[3] It also directly enhances IL-8 production in isolated mononuclear cells.[3]

-

Chemotaxis: The C-terminal tridecapeptide of PF4 is an active chemoattractant for neutrophils and monocytes.[3][4]

Role in Angiogenesis

The function of PF4 (58-70) in angiogenesis is a subject of conflicting reports in the literature.

-

Inhibition of Angiogenesis: Some studies report that PF4 (58-70) is an active inhibitor of angiogenesis in the chicken chorioallantoic membrane assay.[5] This anti-angiogenic activity is a well-known characteristic of the full-length PF4 protein.[6]

-

Lack of Anti-Angiogenic Effect: Conversely, other detailed mechanistic studies have found that while the longer C-terminal peptide PF4 (47-70) effectively inhibits the function of key angiogenic factors like Fibroblast Growth Factor-2 (FGF-2) and Vascular Endothelial Growth Factor (VEGF), the shorter PF4 (58-70) peptide has no such effect.[7] This suggests that while the (58-70) region contains the heparin-binding site, it may not be sufficient for the full anti-angiogenic activity observed with the larger fragment.[7][8]

This discrepancy highlights the need for further research to clarify the precise role and minimal structural requirements for the anti-angiogenic effects of PF4-derived peptides.

Effects on Hematopoiesis

The influence of PF4 and its C-terminal peptides on the development of blood cells, particularly megakaryocytes (platelet precursors), is also complex.

-

Inhibition of Megakaryocytopoiesis: Full-length PF4 is recognized as a negative regulator of megakaryopoiesis in vitro and in vivo.[9] However, studies on the C-terminal peptides have yielded mixed results. One report indicated that the C-terminal tridecapeptide (58-70) is not active in inhibiting megakaryocyte maturation, whereas a longer 24-amino acid C-terminal peptide is.[4]

-

Recovery of Hematopoietic Progenitors: In mouse models of chemotherapy-induced bone marrow suppression (using 5-fluorouracil), administration of PF4 was found to accelerate the recovery of various hematopoietic progenitor cells.[10] Specifically, PF4 significantly increased the number of megakaryocyte progenitors (CFU-MK) and megakaryocytes.[10] The direct role of the (58-70) fragment in this context requires further investigation.

Heparin Binding

A primary characteristic of the PF4 (58-70) domain is its high concentration of basic amino acids (lysine), which mediates binding to negatively charged molecules like heparin.[6] However, its binding affinity is significantly weaker than that of the native, tetrameric PF4 protein.[4][11] This reduced affinity is attributed to the importance of the protein's secondary and quaternary structure for high-affinity binding.[4] This interaction is central to the pathophysiology of Heparin-Induced Thrombocytopenia (HIT), where antibodies form against PF4/heparin complexes.[12][13][14][15]

Signaling Pathways

PF4 and its fragments mediate their effects by interacting with cell surface receptors, primarily chemokine receptors.

CXCR3 Signaling

Full-length PF4 is known to interact with the chemokine receptor CXCR3, particularly the CXCR3-B splice variant.[16] This interaction is often linked to the anti-angiogenic effects of PF4.[17] The PF4/CXCR3 signaling axis has also been implicated in inflammatory conditions. For instance, in ulcerative colitis, this pathway may mediate the interaction between platelets and macrophages, exacerbating inflammation.[18] While direct signaling of the PF4 (58-70) fragment through CXCR3 is not explicitly detailed, its functional overlap with full-length PF4 in inflammation suggests a potential role.

P-Selectin Dependent Pathway

The enhancement of LPS-induced TF activity by PF4 (58-70) is dependent on P-selectin.[1] This suggests a cooperative mechanism where P-selectin, an adhesion molecule expressed on activated platelets and endothelial cells, facilitates the interaction or signaling required for the peptide's effect on monocytes, possibly by mediating cell-cell contact.

Quantitative Data Summary

The biological activity of PF4 (58-70) is concentration-dependent. The following tables summarize the key quantitative findings from the literature.

| Table 1: Effect of PF4 (58-70) on IL-8 Production in Human Leukocytes | |

| Experimental System | PF4 (58-70) Concentration |

| LPS-Stimulated Whole Blood | 10 µg/mL |

| LPS-Stimulated Whole Blood | 50 µg/mL |

| Isolated Mononuclear Cells | 20 µg/mL |

| Table 2: Heparin-Agarose Binding Affinity | | | :--- | :--- | :--- | | Molecule | NaCl Concentration for Elution | Inferred Binding Affinity | Reference | | Intact Native PF4 | ~1.2 - 1.4 M | High |[4][11] | | PF4 (58-70) Peptide | 0.2 - 0.5 M | Weak |[4][11] | | PF4 (47-70) Peptide | 0.2 - 0.5 M | Weak |[11] |

Key Experimental Protocols

This section outlines the general methodologies used to characterize the function of PF4 (58-70).

Synthesis of PF4 (58-70) Peptide

The C-terminal tridecapeptide of human PF4 (H₂N-PLYKKIIKKLLES-COOH) is typically synthesized using standard solid-phase peptide synthesis methods. Purity is confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry.

Monocyte Tissue Factor (TF) Activity Assay

This protocol measures the pro-coagulant activity of monocytes.

-

Sample Preparation: Whole blood is collected in a tube containing a direct thrombin inhibitor (e.g., hirudin) to prevent coagulation.

-

Stimulation: Aliquots of whole blood are incubated with LPS (e.g., from E. coli) in the presence or absence of varying concentrations of PF4 (58-70) for a set period (e.g., 4-6 hours) at 37°C.

-

TF Measurement: After incubation, the samples are centrifuged to obtain plasma. The TF-dependent clotting time is measured by adding calcium chloride and a source of factor VII to the plasma and recording the time to fibrin clot formation using a coagulometer. Activity is often compared to a standard curve generated with recombinant human thromboplastin.

Chemotaxis Assay

The ability of PF4 (58-70) to attract leukocytes is assessed using a Boyden chamber or similar migration assay system.

-

Cell Preparation: Neutrophils or monocytes are isolated from human peripheral blood using density gradient centrifugation.

-

Chamber Setup: A multi-well migration chamber is used, with an upper and lower compartment separated by a microporous membrane (e.g., 3-5 µm pore size).

-

Assay: The lower wells are filled with medium containing various concentrations of PF4 (58-70) as the chemoattractant. A known chemokine (e.g., fMLP) serves as a positive control. The isolated cells are placed in the upper wells.

-

Incubation: The chamber is incubated for 1-2 hours at 37°C to allow cell migration through the membrane toward the chemoattractant.

-

Quantification: Migrated cells in the lower chamber are counted using a hemocytometer, flow cytometry, or by staining and counting the cells that have migrated to the underside of the membrane.

Heparin-Agarose Affinity Chromatography

This method is used to determine the binding affinity of PF4 and its peptides to heparin.

-

Column Preparation: A chromatography column is packed with heparin-agarose beads and equilibrated with a low-salt buffer (e.g., 10 mM Tris, 0.15 M NaCl, pH 7.4).

-

Sample Loading: The purified peptide or protein (e.g., PF4 (58-70)) is loaded onto the column and allowed to bind.

-

Elution: The column is washed with the equilibration buffer, followed by a linear or step gradient of increasing sodium chloride (NaCl) concentration (e.g., 0.15 M to 2.0 M).

-

Analysis: Fractions are collected and analyzed for protein content (e.g., by measuring absorbance at 280 nm). The NaCl concentration required to elute the peptide is indicative of its binding affinity to heparin.

Conclusion and Future Directions

The Platelet Factor 4 (58-70) peptide is a biologically active fragment with potent, context-dependent functions. Its primary role appears to be in the amplification of inflammatory and pro-coagulant responses, particularly through its effects on monocytes and neutrophils. The conflicting data regarding its role in angiogenesis warrant further investigation to delineate the precise structural determinants and cellular mechanisms of PF4's anti-angiogenic activity. For drug development professionals, the pro-inflammatory nature of PF4 (58-70) suggests that targeting its interactions could be a therapeutic strategy in inflammatory diseases like sepsis or inflammatory bowel disease. Conversely, its potential role in hematopoietic recovery could be explored for applications in mitigating chemotherapy-induced cytopenias. A deeper understanding of its receptor interactions and downstream signaling pathways will be critical for harnessing its therapeutic potential or mitigating its pathological effects.

References

- 1. A novel biological effect of platelet factor 4 (PF4): enhancement of LPS-induced tissue factor activity in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. ebm-journal.org [ebm-journal.org]

- 5. Platelet Factor-4 (Human, 58 – 70) › PeptaNova [peptanova.de]

- 6. ashpublications.org [ashpublications.org]

- 7. Inhibition of in vitro angiogenesis by platelet factor-4-derived peptides and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. adooq.com [adooq.com]

- 9. Platelet factor 4 is a negative autocrine in vivo regulator of megakaryopoiesis: clinical and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo effect of platelet factor 4 (PF4) and tetrapeptide AcSDKP on haemopoiesis of mice treated with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human platelet factor 4 and its C-terminal peptides: heparin binding and clearance from the circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Platelet factor 4 polyanion immune complexes: heparin induced thrombocytopenia and vaccine-induced immune thrombotic thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. library.ehaweb.org [library.ehaweb.org]

- 14. Heparin-Induced Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. emedicine.medscape.com [emedicine.medscape.com]

- 16. Platelet factor 4 - Wikipedia [en.wikipedia.org]

- 17. US9872889B2 - Activators of CXCR3 for the treatment of angiopathies of the eye - Google Patents [patents.google.com]

- 18. Platelet activation stimulates macrophages to enhance ulcerative colitis through PF4/CXCR3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of PF4 (58-70): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet Factor 4 (PF4), also known as CXCL4, is a chemokine released from the alpha-granules of activated platelets. While the full-length protein has well-documented roles in coagulation, wound healing, and anti-angiogenesis, its peptide fragments are emerging as biologically active molecules with distinct functions. This technical guide focuses on the C-terminal tridecapeptide fragment, PF4 (58-70), summarizing its known biological activities, providing quantitative data from key experiments, and detailing relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this intriguing peptide.

Core Biological Activities of PF4 (58-70)

The PF4 (58-70) fragment exhibits a range of biological activities, primarily centered on immunomodulation and cell adhesion. Unlike its parent molecule, its role in anti-angiogenesis appears to be limited.

Immunomodulatory Effects

Enhancement of Monocyte Tissue Factor Activity: The PF4 (58-70) peptide has been shown to enhance lipopolysaccharide (LPS)-induced tissue factor (TF) activity in monocytes in a dose-dependent manner.[1][2][3] This suggests a potential role for the peptide in modulating the inflammatory and procoagulant responses of monocytes. This effect is reportedly dependent on the presence of granulocytes.[1][2]

Stimulation of IL-8 Production: PF4 (58-70) potentiates the production of the pro-inflammatory chemokine Interleukin-8 (IL-8) in whole blood and isolated mononuclear cells when stimulated with LPS. This activity points to its involvement in amplifying inflammatory cascades.

Cell Adhesion and Migration

Interaction with Mac-1 (CD11b/CD18): A key function of PF4 (58-70) is its role as a binding ligand for the leukocyte integrin Mac-1 (also known as CR3 or αMβ2).[4] The peptide corresponding to amino acids 57-70 of PF4 has been identified as a significant binding site for the αMI-domain of Mac-1, supporting the strong adhesion and spreading of Mac-1-expressing cells, such as neutrophils and monocytes.[4] This interaction is crucial for leukocyte responses, including migration.[4]

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of PF4 (58-70).

| Biological Activity | Cell Type | Peptide Concentration | Observed Effect | Citation |

| Enhancement of LPS-induced Tissue Factor Activity | Monocytes in whole blood | Dose-dependent | Enhancement of activity | [1][2] |

| Biological Activity | Sample Type | Peptide Concentration | Observed Effect | Citation |

| Stimulation of IL-8 Production | Whole Blood | 10 µg/mL | 60% increase in IL-8 levels | |

| 50 µg/mL | 115% increase in IL-8 levels | |||

| Mononuclear Cells | 20 µg/mL | 40% potentiation of IL-8 production |

| Biological Activity | Cell Type | Peptide/Protein | Concentration for Saturation | Observed Effect | Citation |

| Cell Adhesion | Mac-1-expressing HEK293 cells | Full-length PF4 | ~5 µg/mL | Saturation of adhesion | [4] |

| Mac-1-expressing HEK293 cells | PF4 (57-70) peptide | Not specified | Supported strong cell adhesion | [4] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of PF4 (58-70) in Leukocyte Adhesion

The following diagram illustrates the proposed signaling pathway for PF4 (58-70)-mediated leukocyte adhesion.

Experimental Workflow: Cell Adhesion Assay

This diagram outlines the general workflow for a cell adhesion assay to study the effect of PF4 (58-70).

References

- 1. tf7.org [tf7.org]

- 2. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel biological effect of platelet factor 4 (PF4): enhancement of LPS-induced tissue factor activity in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukocyte integrin Mac-1 (CD11b/CD18, αMβ2, CR3) acts as a functional receptor for platelet factor 4 - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Discovery and History of Platelet Factor 4 C-terminal Peptides

Abstract

Platelet Factor 4 (PF4), a chemokine of the C-X-C family also known as CXCL4, is a small, cationic protein released in high concentrations from the alpha-granules of activated platelets.[1] While its primary physiological role involves neutralizing heparin-like molecules on the endothelial surface to promote coagulation, research has unveiled a spectrum of other biological activities, many of which are attributable to its C-terminal domain.[1] This technical guide provides a comprehensive overview of the discovery, history, and functional characterization of peptides derived from the C-terminus of PF4. It details their diverse roles, from heparin binding to antimicrobial and antiviral activities, presents key quantitative data, outlines experimental protocols, and illustrates mechanistic pathways.

Discovery and Characterization of Platelet Factor 4 (PF4)

The journey of PF4 began in 1955 with the identification of a protein from platelets that exhibited potent anti-heparin properties.[2] This 70-amino acid protein is synthesized by megakaryocytes and stored in platelet α-granules.[3] Upon platelet activation, PF4 is released and can reach micromolar concentrations within platelet-rich clots, a level over 100 times greater than in serum.[4]

Structurally, the PF4 monomer (approximately 7.8 kDa) is characterized by three main regions: an N-terminal sequence rich in glutamic acid, a hydrophobic core containing three anti-parallel β-sheets, and a C-terminal amphiphilic α-helix.[2] In solution, PF4 monomers dynamically form dimers and tetramers.[5] The tetrameric form is crucial for its high-affinity binding to heparin and the subsequent formation of ultra-large complexes (ULCs), which are central to the pathogenesis of immune-mediated disorders like Heparin-Induced Thrombocytopenia (HIT).[5] The C-terminal α-helices, with their high density of positively charged lysine residues, form a circumferential band that is critical for binding negatively charged glycosaminoglycans (GAGs) like heparin.[5][6]

The Emergence of PF4 C-Terminal Peptides

The distinct, positively charged nature of the PF4 C-terminus led researchers to hypothesize that this domain might function independently. Subsequent studies synthesized and tested peptides corresponding to this region, revealing a host of activities separate from the parent protein's role in coagulation.

Heparin Binding Properties

Early studies aimed to delineate the structural requirements for PF4's interaction with heparin. Research showed that while intact, tetrameric PF4 binds strongly to heparin-agarose, C-terminal peptides such as PF4(47-70) and PF4(58-70) exhibit significantly weaker binding.[7] This demonstrated that while the C-terminus contains the primary binding sites, the native tetrameric conformation of the full protein is essential for high-affinity interaction.[7]

Antibacterial Activity

A significant breakthrough was the discovery that a peptide corresponding to the last 13 amino acids of the PF4 C-terminus (C13) possesses antibacterial properties.[8][9] Further structure-activity relationship studies led to the identification of an analog, C18G, with 80-fold greater antibacterial potency than the original C13 peptide.[8][9] The mechanism of these peptides involves their amphipathic and α-helical nature.[8] Their activity is notably enhanced in the presence of low levels of β-lactam antibiotics and is dependent on the presence of serum complement, particularly the C8 component.[8] In vivo studies confirmed that these peptides could significantly increase the survival of neutropenic mice with bacterial infections when co-administered with cefepime.[8][9]

Antiviral Activity

More recently, the antiviral potential of the PF4 C-terminus has been explored. A 15-amino acid peptide, C15, derived from this region, was found to exhibit broad-spectrum inhibitory activity against multiple enteroviruses, including EV71, CA16, CA6, and EVD68.[10] Mechanistic studies revealed that the net-positive charge of C15 is critical for its function. The peptide specifically binds to the VP3 capsid protein of the viruses, thereby disrupting their attachment to the host cell surface and blocking entry.[10] This discovery has opened a new avenue for developing broad-spectrum antiviral treatments.[10]

Antiplasmodial and Other Activities

PF4 is a key mediator in the platelet-directed killing of the malaria parasite Plasmodium falciparum.[11] This action involves the selective entry of PF4 into infected red blood cells and the subsequent destruction of the parasite's digestive vacuole.[11] This activity has been recapitulated in rationally designed macrocyclic peptides derived from PF4, known as PF4-derived internalization peptides (PDIPs), which show potent antiplasmodial activity at low micromolar concentrations.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on PF4 and its C-terminal peptides.

Table 1: Heparin Binding and Elution Characteristics

| Molecule | Binding Matrix | Elution Condition (NaCl Concentration) | Reference |

|---|---|---|---|

| Intact PF4 | Heparin Agarose | 1.4 M | [7] |

| Reduced PF4 | Heparin Agarose | 0.2 - 0.5 M | [7] |

| PF4 C-terminal peptide (47-70) | Heparin Agarose | 0.2 - 0.5 M | [7] |

| PF4 C-terminal peptide (58-70) | Heparin Agarose | 0.2 - 0.5 M |[7] |

Table 2: Binding Affinities and Pharmacokinetics

| Ligand | Analyte | Method | Binding Affinity (KD) | Half-Life (in rabbits) | Reference |

|---|---|---|---|---|---|

| PF4 | Heparin | Surface Plasmon Resonance | 16 - 60 nM | Biphasic: 1-2 min & 20-140 min | [3][7] |

| PF4 C-terminal peptides | - | Radiolabeling | Biphasic: 1-2 min & 20-140 min |[7] |

Key Experimental Protocols

Purification of Native and Recombinant PF4

-

Native PF4 Purification by Affinity Chromatography:

-

Source: Supernatants from outdated human platelet concentrates.

-

Initial Preparation: Perform ammonium sulfate precipitation (50%) on the supernatant.

-

Dialysis: Dialyze the resulting supernatant against the column equilibration buffer (e.g., 0.5 M NaCl in 0.005 M sodium barbital, pH 7.4).

-

Affinity Chromatography: Apply the dialyzed sample to a heparin-Sepharose affinity column.

-

Washing: Wash the column extensively with the equilibration buffer to remove contaminating proteins.

-

Elution: Elute bound PF4 using a linear salt gradient (e.g., 0.5 M to 3.0 M NaCl). PF4 typically elutes at approximately 0.9 to 1.4 M NaCl.[7][12]

-

Verification: Analyze fractions for purity using SDS-PAGE and for activity using a heparin neutralization assay.[12]

-

-

Recombinant PF4 (rPF4) Expression and Purification:

-

Cloning: Clone the full-length DNA sequence of human PF4 into an E. coli expression vector (e.g., pET22b).[13]

-

Expression: Transform the vector into a suitable E. coli strain (e.g., BL21(DE3)) and induce protein expression.

-

Purification: Purify the expressed rPF4 from bacterial lysates using heparin-agarose affinity chromatography as described for native PF4, often followed by a reverse-phase HPLC step for final polishing.[13]

-

Peptide Synthesis and Characterization

PF4 C-terminal peptides (e.g., C13, C15, C18G) are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following synthesis and cleavage from the resin, peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide product are confirmed using mass spectrometry and analytical HPLC.

In Vitro Antibacterial Assay

-

Bacterial Strain: Use a relevant bacterial strain (e.g., Escherichia coli, Pseudomonas aeruginosa).[9]

-

Sensitization (Optional but Recommended): Pre-expose bacteria to sub-inhibitory concentrations of a β-lactam antibiotic (e.g., cefepime).[8]

-

Assay Conditions: Incubate the bacteria with varying concentrations of the test peptide in the presence of normal human serum (as a source of complement).

-

Endpoint: Determine bacterial viability after a set incubation period by plating serial dilutions and counting colony-forming units (CFUs).

-

Controls: Include controls with bacteria alone, bacteria with serum, and bacteria with serum and the antibiotic to assess baseline survival and the effect of each component.

Visualizing Mechanisms of Action

The following diagrams illustrate the proposed workflows and mechanisms for PF4 C-terminal peptides.

References

- 1. Platelet factor 4 - Wikipedia [en.wikipedia.org]

- 2. Platelet Factor 4: A Mysterious Chemokine in Inflammatory Regulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platelet Factor 4 Binds to Vascular Proteoglycans and Controls Both Growth Factor Activities and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Rational design and characterization of platelet factor 4 antagonists for the study of heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Human platelet factor 4 and its C-terminal peptides: heparin binding and clearance from the circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peptides related to the carboxyl terminus of human platelet factor IV with antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptides related to the carboxyl terminus of human platelet factor IV with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Platelet factor 4-derived C15 peptide broadly inhibits enteroviruses by disrupting viral attachment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insights into platelet factor 4-derived peptide macrocycles; the mechanistic basis of their rapid and selective antiplasmodial actions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

role of Platelet Factor 4 (58-70) in immune response

An In-depth Technical Guide to the Role of Platelet Factor 4 (58-70) in the Immune Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platelet Factor 4 (PF4), also known as CXCL4, is a small chemokine released from the alpha-granules of activated platelets. While its roles in coagulation and heparin neutralization are well-documented, its immunomodulatory functions are a subject of intense research. The biological activity of PF4 is largely concentrated in its C-terminal tridecapeptide fragment, amino acids 58-70. This technical guide provides a comprehensive overview of the specific role of the PF4 (58-70) peptide in the immune response, detailing its interactions with immune cells, its influence on signaling pathways, and the experimental methodologies used for its study. Quantitative data are summarized for clarity, and key pathways and workflows are visualized to facilitate understanding.

Introduction to Platelet Factor 4 and its (58-70) Fragment

Platelet Factor 4 (PF4) is a 70-amino acid protein belonging to the CXC chemokine family.[1] It is one of the most abundant proteins secreted by activated platelets and plays a significant role in inflammation and wound repair.[1][2] The immunomodulatory activity of PF4 is primarily attributed to its C-terminal tridecapeptide segment, PF4 (58-70).[3][4] This fragment has been shown to mediate several key immune functions, including leukocyte adhesion, migration, and activation, making it a molecule of significant interest for understanding thrombo-inflammation and for potential therapeutic targeting.[5][6][7]

Interaction with Immune Cell Receptors

The PF4 (58-70) peptide does not interact with classical chemokine receptors but has been identified as a key ligand for the integrin Mac-1 (CD11b/CD18), a major receptor on leukocytes.[8]

2.1 Integrin Mac-1 (CD11b/CD18)

The interaction between full-length PF4 and the active αM I-domain of Mac-1 has been characterized, and studies using a peptide library spanning PF4's sequence identified the (58-70) fragment as a primary αM I-domain-binding peptide.[8] This binding is crucial for mediating leukocyte responses. The full-length PF4 and the (58-70) peptide support strong adhesion and spreading of Mac-1-expressing cells, including neutrophils and monocytic cells.[8] This cell adhesion is partially inhibited by anti-Mac-1 monoclonal antibodies and completely blocked when combined with heparin, indicating that cell surface proteoglycans act as co-receptors with Mac-1.[8]

Table 1: Binding Affinity and Receptor Interaction

| Ligand | Receptor/Binding Partner | Binding Affinity (K D) | Experimental Method |

| Full-Length PF4 | Active α M I-domain of Mac-1 | 1.3 ± 0.2 x 10⁻⁶ M | Biolayer Interferometry |

Data sourced from a study on full-length PF4, with the (58-70) peptide identified as the key binding motif.[8]

Role in the Innate Immune Response

The PF4 (58-70) fragment is a potent modulator of innate immune cells, particularly monocytes and neutrophils.

3.1 Monocyte Activation and Differentiation

PF4 (58-70) plays a significant role in modulating monocyte function, especially in the context of inflammatory stimuli like lipopolysaccharide (LPS).

-

Enhancement of Tissue Factor (TF) Activity: The PF4 (58-70) peptide, along with purified full-length PF4, enhances LPS-induced tissue factor (TF) activity in monocytes within whole blood in a dose-dependent manner.[6][7] This pro-coagulant response is a critical link between inflammation and thrombosis. The effect is largely dependent on the presence of granulocytes and is synergistic with Tumor Necrosis Factor-alpha (TNF-α).[6][7]

-

Differentiation into Macrophages: Full-length PF4 induces the differentiation of monocytes into macrophages, characterized by morphological changes and the upregulation of markers like CD71.[9][10] This process requires a minimal PF4 concentration of 625 nmol/L over 72 hours.[9][10] Given that the C-terminal is the primary active site, the (58-70) fragment is understood to be central to this process.

3.2 Neutrophil Chemotaxis and Adhesion

The C-terminal tridecapeptide of PF4 is an active chemoattractant for neutrophils.[11] It also promotes the adhesion of neutrophils to endothelial cells.[11] This function is critical for the initial recruitment of neutrophils to sites of injury and inflammation.[3]

3.3 Cytokine and Chemokine Release

The PF4 (58-70) peptide enhances the production of Interleukin-8 (IL-8), a potent neutrophil-chemoattractant, in LPS-stimulated whole blood and isolated mononuclear cells.[12] This creates a positive feedback loop for neutrophil recruitment.

Table 2: Effective Concentrations of PF4 (58-70) on Immune Cells

| Immune Cell Type | Biological Effect | Effective Concentration | Notes |

| Neutrophils | Chemotaxis | 5-50 ng/mL | Activity decreases at higher concentrations.[11] |

| Mononuclear Cells | Enhancement of LPS-induced IL-8 production | 20 µg/mL | Resulted in a 40% potentiation.[12] |

| Whole Blood | Enhancement of LPS-induced IL-8 production | 10-50 µg/mL | 60% increase at 10 µg/mL; 115% increase at 50 µg/mL.[12] |

Signaling Pathways and Mechanisms

The binding of PF4 (58-70) to cell surface receptors like Mac-1 initiates downstream signaling cascades that mediate the observed cellular responses.

The mechanism for enhancing LPS-induced TF activity in monocytes is more complex, involving interplay with granulocytes and TNF-α.

Key Experimental Protocols

This section details the methodologies for several key experiments used to characterize the function of PF4 (58-70).

5.1 Protocol: Monocyte Differentiation Assay

This protocol is based on methodologies used to assess the differentiation of monocytes into macrophages induced by full-length PF4.[9][10]

-

Monocyte Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Purify monocytes from PBMCs using magnetic-activated cell sorting (MACS) with anti-CD14 microbeads.

-

Cell Culture: Culture purified monocytes (e.g., at 1x10⁶ cells/mL) in RPMI-1640 medium supplemented with 10% fetal calf serum, L-glutamine, and penicillin/streptomycin.

-

Stimulation: Add PF4 (or PF4 58-70 peptide) to the culture medium at the desired concentration (e.g., a titration starting from 625 nmol/L). Culture for 72 hours. Use unstimulated cells as a negative control and M-CSF or GM-CSF as positive controls.

-

Morphological Analysis: After 72 hours, assess cellular morphology using light microscopy. Look for characteristic macrophage morphology (e.g., increased size, adherence, and cytoplasmic complexity).

-

Flow Cytometry Analysis:

-

Harvest the cells by gentle scraping.

-

Stain the cells with fluorescently-conjugated monoclonal antibodies against surface markers such as CD71, Carboxypeptidase M, HLA-DR, and CD86 (B7-2).

-

Analyze the stained cells using a flow cytometer to quantify the expression of these differentiation markers.

-

5.2 Protocol: In Vitro Phagocytosis Assay

This method is adapted from protocols used to measure the effect of full-length PF4 on macrophage phagocytosis.[8]

-

Target Preparation: Use fluorescently labeled latex beads or bacteria (e.g., DsRed-expressing E. coli) as phagocytic targets. Coat the targets by incubating them with PF4 (or PF4 58-70 peptide) or a control protein (e.g., BSA) for 1 hour at 37°C.

-

Cell Preparation: Culture macrophages or monocytic cell lines (e.g., U937) in appropriate media.

-

Phagocytosis: Add the coated targets to the macrophage culture at a specific ratio (e.g., 10 targets per cell). Incubate for 2 hours to allow phagocytosis to occur.

-

Analysis:

-

For fluorescent bacteria, harvest the cells, stain for a surface marker (e.g., F4/80 for murine macrophages), and analyze by flow cytometry to quantify the percentage of fluorescent (phagocytic) cells.[13]

-

Alternatively, wash the cells thoroughly to remove non-ingested targets, lyse the cells, and measure the internalized fluorescence or plate the lysate to count bacterial colonies.

-

To confirm the role of Mac-1, pre-incubate the macrophages with Mac-1 antagonists or blocking antibodies before adding the PF4-coated targets.

-

Conclusion and Future Directions

The Platelet Factor 4 (58-70) peptide is a critical immunomodulatory fragment that mediates many of the key functions of its parent chemokine. Its ability to engage the Mac-1 integrin on neutrophils and monocytes, promote cell adhesion and migration, and enhance pro-inflammatory and pro-coagulant responses places it at a crucial intersection of hemostasis, thrombosis, and innate immunity. For researchers and drug development professionals, the specific activity of this peptide offers a more focused target than the full-length protein. Future research should aim to further dissect the downstream signaling pathways activated by PF4 (58-70) binding and explore the development of specific antagonists that could modulate its activity in thrombo-inflammatory diseases such as sepsis, atherosclerosis, and autoimmune disorders.[5]

References

- 1. Platelet factor 4 - Wikipedia [en.wikipedia.org]

- 2. Platelets in Skin Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platelet Factor 4: A Mysterious Chemokine in Inflammatory Regulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cas 82989-21-7,PLATELET FACTOR 4 (58-70) (HUMAN) | lookchem [lookchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. A novel biological effect of platelet factor 4 (PF4): enhancement of LPS-induced tissue factor activity in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. ashpublications.org [ashpublications.org]

- 10. The CXC-chemokine platelet factor 4 promotes monocyte survival and induces monocyte differentiation into macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ebm-journal.org [ebm-journal.org]

- 12. thieme-connect.com [thieme-connect.com]

- 13. Platelet Factor 4 Attenuates Experimental Acute Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Interaction of Platelet Factor 4 (58-70) with Heparin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Platelet Factor 4 (PF4), a chemokine released from activated platelets, is a key player in hemostasis and inflammation. Its high-affinity interaction with heparin, a widely used anticoagulant, is of profound clinical significance, primarily due to its role in the pathogenesis of Heparin-Induced Thrombocytopenia (HIT). This guide delves into the core of this interaction, focusing on the C-terminal region of PF4, specifically the amino acid sequence 58-70. This region, containing a critical lysine-rich α-helix, is integral to the formation of the antigenic complexes with heparin that trigger the devastating autoimmune response seen in HIT. This document provides a comprehensive overview of the binding thermodynamics, experimental methodologies used for characterization, and the molecular pathways involved, aiming to equip researchers and drug developers with the foundational knowledge required for innovation in this field.

The Central Role of the PF4 C-Terminal (58-70) Domain

The mature Platelet Factor 4 is a 70-amino-acid protein that assembles into a homotetramer.[1] The binding to heparin is primarily an electrostatic interaction between the positively charged PF4 and the negatively charged sulfate groups of heparin.[2] While multiple residues contribute to this interaction, the C-terminal α-helix, which includes the 58-70 sequence, is particularly important.[3] This region contains a cluster of lysine residues that form a strong positively charged surface, creating a primary binding site for the anionic heparin polysaccharide.[4]

However, studies have shown that the structural integrity and tetrameric conformation of the entire PF4 protein are critical for high-affinity binding.[5] Isolated C-terminal peptides, including PF4 (58-70), bind to heparin much more weakly than the native PF4 tetramer, indicating that the overall protein architecture is essential for creating the optimal binding interface.[5][6] This weaker binding of the isolated peptide underscores the concept that the tetramer presents a specific spatial arrangement of charges from multiple subunits, creating a binding groove that heparin wraps around—an avidity effect that a single peptide cannot replicate.[4]

Quantitative Analysis of the PF4-Heparin Interaction

Precise thermodynamic and kinetic constants for the isolated PF4 (58-70) peptide are not extensively reported in the literature, reflecting its significantly reduced affinity when not part of the full tetramer. However, semi-quantitative data clearly demonstrates its contribution to the interaction.

Binding Affinity of PF4 Peptides vs. Intact Protein

The following table summarizes the comparative binding strength based on affinity chromatography, a technique that separates molecules based on their binding affinity. The salt concentration required to elute the molecule from a heparin-bound column is proportional to the binding strength.

| Analyte | Method | Elution Condition (NaCl) | Implied Affinity | Cite |

| Intact Human PF4 | Heparin-Agarose Affinity Chromatography | 1.4 M | High | [5] |

| PF4 C-Terminal Peptide (47-70) | Heparin-Agarose Affinity Chromatography | 0.2 - 0.5 M | Weak | [5] |

| PF4 C-Terminal Peptide (58-70) | Heparin-Agarose Affinity Chromatography | 0.2 - 0.5 M | Weak | [5][6] |

Thermodynamic Profile of Intact PF4 with Heparin Oligosaccharides

Isothermal Titration Calorimetry (ITC) has been instrumental in dissecting the thermodynamics of the interaction between the full PF4 tetramer and heparin of varying lengths. This data is crucial for understanding how heparin size influences the formation of antigenic complexes. The interaction is typically an exothermic event.[7]

| Interacting Molecules | Method | Stoichiometry (n) (Heparin/PF4 Tetramer) | Dissociation Constant (Kᴅ) (μM) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) | Cite |

| PF4 + 16-mer Heparin | ITC | 1.9 | 0.04 | -12.0 | -1.9 | [7] |

| PF4 + 8-mer Heparin | ITC | 2.1 | 0.16 | -7.0 | -0.1 | [7] |

| PF4 + 6-mer Heparin | ITC | 3.5 | 0.81 | -1.7 | +4.9 | [7] |

| PF4 + Fondaparinux (5-mer) | ITC | - | >100 | - | - | [7] |

| PF4 + Unfractionated Heparin (UFH) | ITC | 1.3 | 0.02 | -10.0 | +0.4 | [7] |

| PF4 + Low Molecular Weight Heparin (LMWH) | ITC | 1.6 | 0.03 | -11.0 | -0.7 | [7] |

Note: Data is derived from studies on full-length human PF4. The negative enthalpy change (ΔH) indicates an exothermic reaction, which is a key driver of the binding. The length of the heparin chain is critical; heparins with fewer than 11 saccharide units release insufficient energy to induce the necessary conformational change in PF4 to become antigenic.[8]

Key Experimental Methodologies

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a biomolecular binding event, allowing for the determination of binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Detailed Protocol Summary:

-

Preparation: Dialyze both PF4 and heparin solutions extensively against the same buffer (e.g., Phosphate Buffered Saline, pH 7.4) to minimize heat artifacts from buffer mismatch.[6][7]

-

Loading: Load the PF4 solution (e.g., 15-70 µM) into the sample cell of the calorimeter. Load the heparin solution (e.g., 37-500 µM) into the injection syringe.[7]

-

Titration: Maintain the sample cell at a constant temperature (e.g., 25°C) with constant stirring (e.g., 1000 rpm).[7]

-

Injection Sequence: After an initial delay (e.g., 60 seconds), perform a series of small, timed injections (e.g., 19 injections of 1 µL) of the heparin solution into the PF4 solution, with sufficient spacing between injections (e.g., 240 seconds) to allow the system to return to thermal equilibrium.[7]

-

Data Analysis: Integrate the heat change peaks for each injection. Fit the resulting binding isotherm (heat change vs. molar ratio) to a suitable binding model (e.g., one-site binding) to calculate the thermodynamic parameters (Kᴅ, n, ΔH).[7]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay used to detect and quantify antibodies, proteins, and peptides. In the context of HIT, it is used to detect patient antibodies that recognize the PF4/heparin complex.

Detailed Protocol Summary (for HIT Antibody Detection):

-

Coating: Coat microtiter plate wells with a complex of PF4 and a polyanion like polyvinyl sulfonate (PVS) or heparin. This complex mimics the neo-epitope recognized by HIT antibodies.[9] Incubate overnight.

-

Blocking: Wash the plate and add a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) to prevent non-specific binding of antibodies to the plate surface.

-

Sample Incubation: Add diluted patient serum or plasma to the wells. If HIT antibodies are present, they will bind to the immobilized PF4/polyanion complexes. Incubate for a defined period (e.g., 1 hour).[9]

-

Confirmation Step (High-Dose Heparin): In parallel wells, add the patient sample in the presence of a high concentration of fluid-phase heparin (e.g., 100 U/mL).[9] The excess heparin disrupts the binding of true HIT antibodies to the coated complexes, serving as a confirmatory step.

-

Detection: Wash the plate to remove unbound antibodies. Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that specifically binds to human IgG.

-

Substrate Addition: After another wash, add a chromogenic substrate for the enzyme. The enzyme converts the substrate into a colored product.

-

Readout: Measure the absorbance (Optical Density, OD) of the wells using a spectrophotometer. A high OD that is significantly reduced in the high-dose heparin confirmation wells indicates a positive result for HIT antibodies.[9]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can provide kinetic data (association and dissociation rates) in addition to affinity data.

Detailed Protocol Summary (Competitive Assay):

-

Chip Preparation: Immobilize heparin onto the surface of a sensor chip (e.g., a carboxymethylated dextran chip).

-

Analyte Preparation: Prepare a series of solutions containing a fixed concentration of PF4 pre-incubated with varying concentrations of a test heparin (or heparin-derived compound) in a suitable running buffer (e.g., HBS-EP buffer).

-

Binding Measurement: Inject the pre-equilibrated PF4/heparin solutions over the heparin-coated sensor chip. The amount of "free" PF4 that is able to bind to the immobilized heparin on the chip surface is measured in real-time as a change in Resonance Units (RU).

-

Data Analysis: The binding of PF4 to the chip will be inversely proportional to the concentration and affinity of the heparin in solution. By plotting the RU response against the concentration of the competing heparin, one can determine the half-maximal inhibitory concentration (IC₅₀), which reflects the binding affinity of the test compound to PF4.

Visualizing the Interaction and Pathophysiology

Structural Relationship in PF4-Heparin Binding

The tetrameric structure of PF4 is essential for creating the high-affinity binding site for heparin. The C-terminal helices from multiple monomers contribute to a positively charged groove that accommodates the long, anionic heparin polymer.

Caption: Role of the C-terminal helix in forming the heparin binding groove on the PF4 tetramer.

Pathogenesis of Heparin-Induced Thrombocytopenia (HIT)

The interaction between PF4 and heparin is the initiating event in HIT. The formation of ultra-large complexes (ULCs) creates neo-antigens that are recognized by IgG antibodies, leading to a cascade of platelet activation and a prothrombotic state.

References

- 1. Quantitative description of thermodynamic and kinetic properties of the platelet factor 4/heparin bonds - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 2. Platelet Factor 4 Binds to Vascular Proteoglycans and Controls Both Growth Factor Activities and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human platelet factor 4 and its C-terminal peptides: heparin binding and clearance from the circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 5. ebm-journal.org [ebm-journal.org]

- 6. Characterization of the interaction between platelet factor 4 and homogeneous synthetic low molecular weight heparins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluating the immunogenicity of heparin and heparin derivatives by measuring their binding to platelet factor 4 using biolayer interferometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heparin binding to platelet factor-4. An NMR and site-directed mutagenesis study: arginine residues are crucial for binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the interaction between platelet factor 4 and homogeneous synthetic low molecular weight heparins - PubMed [pubmed.ncbi.nlm.nih.gov]

structural analysis of the human Platelet Factor 4 (58-70) domain

An In-depth Technical Guide to the Structural Analysis of the Human Platelet Factor 4 (58-70) Domain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Platelet Factor 4 (PF4), a chemokine released from activated platelets, plays a critical role in blood coagulation, inflammation, and immune responses. Its interaction with heparin and other glycosaminoglycans (GAGs) is of significant clinical interest, primarily due to its central role in the pathogenesis of Heparin-Induced Thrombocytopenia (HIT). The C-terminal domain, specifically the amino acid sequence from residues 58-70, has been identified as a major heparin-binding site. This technical guide provides a comprehensive overview of the structural analysis of the PF4 (58-70) domain, detailing its physicochemical properties, its role in molecular interactions, and the experimental methodologies used for its characterization.

Introduction to Platelet Factor 4 (PF4)

Platelet Factor 4 (PF4 or CXCL4) is a 70-amino acid protein stored in the alpha-granules of platelets.[1][2] Upon platelet activation, PF4 is released and participates in hemostasis by neutralizing heparin-like molecules on the endothelial surface, thereby promoting coagulation.[1] The protein is synthesized by megakaryocytes and exists as a tetramer under physiological conditions.[3][4] The C-terminal α-helix of PF4, which includes the 58-70 domain, is crucial for its biological functions, most notably its high-affinity interaction with heparin.[3][5] This interaction is the cornerstone of the life-threatening autoimmune disorder, Heparin-Induced Thrombocytopenia (HIT), where antibodies form against PF4/heparin complexes, leading to platelet activation and a prothrombotic state.[6][7]

The PF4 (58-70) Domain: Structure and Physicochemical Properties

The PF4 (58-70) domain is a C-terminal tridecapeptide with the sequence Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Lys-Leu-Leu-Glu-Ser.[2][8] This region is characterized by a high concentration of positively charged lysine residues, which are critical for its electrostatic interaction with the negatively charged sulfate groups of heparin.[3] While it is considered a major heparin-binding domain, studies have shown that this peptide alone binds to heparin with significantly lower affinity than the full-length, native PF4 tetramer, indicating that the overall conformation and oligomeric state of the protein are essential for high-affinity binding.[3][9]

The diagram below illustrates the position of the 58-70 domain within the full 70-amino acid sequence of the mature PF4 protein.

Data Summary

The following tables summarize key quantitative data related to PF4 and its C-terminal domain derived from structural and binding studies.

Table 1: Physicochemical Properties of Human PF4

| Property | Value | Reference |

|---|---|---|

| Full Name | Platelet Factor 4 (Chemokine C-X-C motif ligand 4) | [1] |

| Amino Acid Count | 70 | [2] |

| Molecular Weight (Monomer) | ~7.8 kDa (7,756 Da) | [2][10] |

| Isoelectric Point (pI) | 7.6 | [3] |

| Oligomeric State | Monomer, Dimer, Tetramer (Tetramer is physiological) | [10][11] |

| Chromosomal Location (Gene) | 4q13.1 |[12] |

Table 2: Binding Characteristics and Elution Conditions

| Interaction | Parameter | Value | Reference |

|---|---|---|---|

| PF4 & Heparin | Dissociation Constant (Kd) | ~30 nM | [10] |

| Elution from Heparin-Agarose | NaCl Concentration (Intact PF4) | 1.2 - 1.4 M | [3] |

| Elution from Heparin-Agarose | NaCl Concentration (PF4 58-70 Peptide) | 0.2 - 0.5 M |[3][9] |

Table 3: X-Ray Crystallography Data for Human PF4

| PDB ID | Resolution | Space Group | R-Value Work | R-Value Free | Reference |

|---|---|---|---|---|---|

| 1F9Q | 2.00 Å | P 21 21 21 | 0.227 | 0.275 | [13] |

| - | 2.4 Å | - | 0.241 | - |[14] |

Role in Pathophysiology: Heparin-Induced Thrombocytopenia (HIT)

The PF4 (58-70) domain is clinically significant due to its role in HIT. The pathogenesis is initiated when PF4, a positively charged tetramer, binds to the negatively charged heparin molecule. This binding induces a conformational change in PF4, exposing neoepitopes that are recognized by pathogenic IgG antibodies.[10] These antibodies bind to the PF4/heparin complexes, forming large immune complexes. The Fc portion of the IgG antibodies within these complexes then cross-links FcγRIIA receptors on the surface of platelets and monocytes.[6][15] This cross-linking triggers potent cell activation, leading to the release of procoagulant microparticles, further platelet activation, and thrombin generation, culminating in a severe prothrombotic state despite the presence of an anticoagulant.[15][16]

Experimental Protocols for Structural Analysis

A multi-faceted approach is required to fully characterize the structure and interactions of the PF4 (58-70) domain. Key methodologies include recombinant protein production, X-ray crystallography, NMR spectroscopy, and biophysical techniques like Circular Dichroism and Isothermal Titration Calorimetry.

Recombinant Protein Production and Purification

-

Gene Synthesis and Cloning : The gene encoding human PF4 is synthesized and cloned into a suitable expression vector, such as pET for E. coli expression.[4]

-

Expression : The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).[4]

-

Cell Lysis : Cells are harvested and lysed using sonication or high-pressure homogenization in a buffer containing detergents to improve solubility.

-

Affinity Chromatography : The lysate is clarified by centrifugation and the supernatant is loaded onto a heparin-agarose affinity column. PF4 binds with high affinity.[3]

-

Elution : The column is washed, and PF4 is eluted using a high-salt buffer (e.g., Tris-HCl with 1.5 M NaCl).[3][9]

-

Further Purification : Further purification can be achieved using ion-exchange chromatography and/or reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve homogeneity.[4]

-

Verification : The purity and identity of the recombinant PF4 are confirmed by SDS-PAGE and mass spectrometry.[4]

X-Ray Crystallography

-

Crystallization : Purified, concentrated PF4 is subjected to crystallization screening using techniques like vapor diffusion. Crystals of human PF4 have been grown using ammonium sulfate as a precipitant.[17]

-

Data Collection : Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a detector.

-

Structure Solution : The phases of the diffraction pattern are determined using methods like molecular replacement, using a known homologous structure as a search model.[14]

-

Model Building and Refinement : An atomic model of PF4 is built into the electron density map. The model is then refined to improve its fit to the experimental data, resulting in a final structure with associated quality metrics (e.g., R-work, R-free).[13][14]

NMR Spectroscopy

-

Sample Preparation : For NMR, PF4 is typically labeled with stable isotopes (¹⁵N, ¹³C) by growing the expression host in labeled minimal media. The purified protein is buffer-exchanged into a specific NMR buffer (e.g., phosphate buffer at a defined pH and ionic strength).

-

Structural Studies : A series of 2D and 3D NMR experiments (e.g., ¹⁵N-HSQC, HNCA, HNCACB) are performed to assign the chemical shifts of the backbone and side-chain atoms.[18]

-

Interaction Mapping : To map the binding site of heparin, a ¹H-¹⁵N HSQC spectrum of ¹⁵N-labeled PF4 is recorded. Unlabeled heparin is then titrated into the sample, and changes in the chemical shifts or intensities of specific amino acid peaks are monitored. Residues showing significant perturbations are mapped onto the protein structure to identify the interaction interface.[19]

-

Dynamics : NMR relaxation experiments can be used to probe the dynamics of the PF4 backbone and side chains on various timescales, both in the free and heparin-bound states.

Circular Dichroism (CD) Spectroscopy

-

Sample Preparation : Purified PF4 is prepared in a non-absorbing buffer (e.g., phosphate buffer) at a known concentration.

-

Data Acquisition : A far-UV CD spectrum (typically 190-260 nm) is recorded at a controlled temperature.

-

Analysis : The resulting spectrum is analyzed using deconvolution algorithms to estimate the secondary structural content (α-helix, β-sheet, random coil) of the protein.

-

Interaction Studies : To study conformational changes upon binding, CD spectra are recorded before and after the addition of heparin. Significant spectral changes indicate alterations in the protein's secondary structure.[20]

Isothermal Titration Calorimetry (ITC)

-

Sample Preparation : Purified PF4 is placed in the sample cell of the calorimeter, and a solution of heparin is loaded into the injection syringe. Both components must be in an identical, matched buffer to minimize heats of dilution.

-

Titration : A series of small, precise injections of heparin are made into the PF4 solution. The heat released or absorbed after each injection is measured.[20]

-

Data Analysis : The integrated heat per injection is plotted against the molar ratio of heparin to PF4. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH).[20]

Conclusion

The PF4 (58-70) domain is a structurally and clinically important region of the PF4 chemokine. Its dense positive charge dictates its interaction with heparin, an event that underpins the severe pathology of HIT. A thorough structural analysis, employing a combination of high-resolution techniques like X-ray crystallography and NMR, alongside biophysical methods, is essential for a complete understanding of its function. This knowledge is critical for the development of novel diagnostics for HIT and for the design of safer anticoagulants that minimize the risk of this dangerous immune response. The detailed methodologies presented in this guide provide a framework for researchers and drug developers to investigate this crucial protein domain and its interactions.

References

- 1. Platelet factor 4 - Wikipedia [en.wikipedia.org]

- 2. Complete covalent structure of human platelet factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ebm-journal.org [ebm-journal.org]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

- 6. Heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cas 82989-21-7,PLATELET FACTOR 4 (58-70) (HUMAN) | lookchem [lookchem.com]

- 9. Human platelet factor 4 and its C-terminal peptides: heparin binding and clearance from the circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural Features and PF4 Functions that Occur in Heparin-Induced Thrombocytopenia (HIT) Complicated by COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human platelet factor 4 monomer-dimer-tetramer equilibria investigated by sup 1 H NMR spectroscopy (Journal Article) | OSTI.GOV [osti.gov]

- 12. Frontiers | New perspectives on the induction and acceleration of immune-associated thrombosis by PF4 and VWF [frontiersin.org]

- 13. rcsb.org [rcsb.org]

- 14. uniprot.org [uniprot.org]

- 15. ahajournals.org [ahajournals.org]

- 16. mdpi.com [mdpi.com]

- 17. Platelet factor 4. Crystallization and x-ray diffraction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. NMR solution structure of the 32-kDa platelet factor 4 ELR-motif N-terminal chimera: a symmetric tetramer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Heparin binding to platelet factor-4. An NMR and site-directed mutagenesis study: arginine residues are crucial for binding - PMC [pmc.ncbi.nlm.nih.gov]

- 20. d-nb.info [d-nb.info]

Cellular Receptors for Platelet Factor 4 (58-70): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet Factor 4 (PF4), also known as CXCL4, is a small cytokine belonging to the CXC chemokine family, released from the alpha-granules of activated platelets. It plays a significant role in a variety of physiological and pathological processes, including coagulation, inflammation, angiogenesis, and immune responses. The C-terminal peptide fragment of PF4, encompassing amino acids 58-70, has garnered interest for its potential biological activities, distinct from the full-length protein. This technical guide provides an in-depth overview of the current understanding of the cellular receptors for the PF4 (58-70) fragment, summarizing available data, detailing relevant experimental protocols, and visualizing known signaling pathways. While much of the detailed receptor binding and signaling research has focused on the full-length PF4, this guide extrapolates and proposes methodologies for the specific investigation of the (58-70) peptide.

Cellular Receptors for Platelet Factor 4 and its Fragments

Full-length PF4 is known to interact with several cell surface receptors, and it is hypothesized that the C-terminal (58-70) fragment may share some of these interactions, albeit with different affinities and functional consequences.

Primary Candidate Receptors

-

CXCR3-B: A splice variant of the chemokine receptor CXCR3, CXCR3-B is considered a primary receptor for full-length PF4.[1][2] It is expressed on various cell types, including endothelial cells and activated T lymphocytes.[3] Patents related to therapeutic applications mention the (58-70) fragment as a biologically active component of PF4 that binds to CXCR3.

-

CXCR2 (formerly IL-8R-β): An older study suggested that the PF4 (58-70) peptide is recognized by the interleukin-8 receptor β. However, more recent literature predominantly focuses on CXCR3-B for PF4 binding.[3] It is important to note that full-length PF4 itself does not bind to CXCR1 or CXCR2 due to the lack of an N-terminal ELR motif.[3][4]

-

Low-Density Lipoprotein Receptor (LDLR) and LDL Receptor-related Protein 1 (LRP1): Full-length PF4 has been shown to interact with LDLR and LRP1, influencing lipid metabolism and cell signaling.[5] Whether the (58-70) fragment can independently bind to these receptors remains to be experimentally validated.

-

Other Potential Receptors: For the full-length PF4, interactions with C-C chemokine receptor 1 (CCR1) and various integrins have also been reported.[6][7] The relevance of these receptors to the (58-70) fragment is currently unknown.

Quantitative Binding Data

| Ligand | Receptor/Binding Partner | Cell Type | Binding Affinity (Kd/IC50) | Reference |

| Full-length PF4 | CXCR3-B | Human Microvascular Endothelial Cells | High Affinity (Specific values not cited) | [1][2] |

| Full-length PF4 | LDLR | Cultured cells | Half-maximal binding at 0.5 µg/mL | |

| PF4 (58-70) | Heparin-Agarose | N/A | Binds less strongly than native PF4 |

Note: The table highlights the current gap in knowledge regarding the specific binding affinities of the PF4 (58-70) fragment to cellular receptors. The provided data for full-length PF4 serves as a reference for potential future comparative studies.

Signaling Pathways

The signaling pathways initiated by the binding of full-length PF4 to its receptors have been partially elucidated. It is plausible that the (58-70) fragment, if it binds to the same receptors, may activate a subset of these pathways or trigger distinct signaling cascades.

Known Signaling Pathways for Full-Length PF4

-

JAK-STAT Pathway: In multiple myeloma cells, full-length PF4 has been shown to inhibit the STAT3 signaling pathway by upregulating SOCS3, leading to apoptosis.[8]

-

G-Protein Coupled Receptor (GPCR) Signaling: As CXCR3-B is a GPCR, its activation by PF4 is expected to initiate downstream signaling cascades involving G-proteins, potentially leading to the modulation of intracellular calcium levels and activation of protein kinases.[9][10]

-

TGF-β Signaling Modulation: At low concentrations, full-length PF4 can bind to TGFBRIII and amplify TGF-β signaling, while at high concentrations, it can directly bind to TGFBRII and inhibit the pathway.[11]

The following diagrams illustrate the known signaling pathways for full-length PF4, which can serve as a basis for investigating the signaling of the (58-70) fragment.

Experimental Protocols

Given the lack of specific published protocols for the PF4 (58-70) fragment, this section provides detailed, generalized methodologies adapted from standard chemokine receptor binding and signaling assays. These protocols can serve as a starting point for the experimental investigation of PF4 (58-70) interactions with its putative receptors.

Protocol 1: Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity (Kd) and the number of binding sites (Bmax) of radiolabeled PF4 (58-70) on target cells.

Materials:

-

Target cells (e.g., HEK293 cells transfected with CXCR3-B)

-

[¹²⁵I]-labeled PF4 (58-70) peptide (custom synthesis and radiolabeling required)

-

Unlabeled PF4 (58-70) peptide

-

Binding Buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

-

Wash Buffer (e.g., ice-cold Binding Buffer without BSA)

-

96-well filter plates (e.g., with GF/C filters)

-

Vacuum manifold

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Preparation: Culture target cells to the desired confluency. Harvest and wash the cells with ice-cold PBS. Prepare a cell membrane suspension by homogenization and centrifugation. Resuspend the membrane pellet in Binding Buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Add a fixed amount of cell membrane preparation and varying concentrations of [¹²⁵I]-PF4 (58-70).

-

Non-specific Binding: Add the same components as for total binding, plus a high concentration of unlabeled PF4 (58-70) (e.g., 1000-fold excess).

-

Competition Binding: Add a fixed concentration of [¹²⁵I]-PF4 (58-70) and varying concentrations of unlabeled PF4 (58-70).

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Transfer the contents of the wells to a 96-well filter plate pre-soaked in wash buffer. Rapidly wash the filters with ice-cold Wash Buffer using a vacuum manifold to separate bound from free radioligand.

-

Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding versus the concentration of [¹²⁵I]-PF4 (58-70) and use non-linear regression to determine Kd and Bmax.

-

For competition binding, plot the percentage of specific binding versus the concentration of unlabeled PF4 (58-70) to determine the IC50, from which the Ki can be calculated.

-

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol is used to assess the functional activity of PF4 (58-70) by measuring its ability to induce intracellular calcium release, a common downstream event of GPCR activation.

Materials:

-

Target cells expressing the putative receptor (e.g., CHO-K1 cells stably expressing CXCR3-B)

-

PF4 (58-70) peptide

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope equipped for ratiometric imaging.

Procedure:

-

Cell Plating: Seed the target cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

-

Remove the culture medium from the cells and add the loading solution.

-

Incubate the plate in the dark at 37°C for 60 minutes.

-

-

Washing: Gently wash the cells twice with HBSS to remove excess dye. Add fresh HBSS to each well.

-

Measurement:

-

Place the plate in the fluorometric plate reader and allow it to equilibrate.

-

Establish a baseline fluorescence reading for each well.

-

Add varying concentrations of the PF4 (58-70) peptide to the wells.

-

Immediately begin recording the fluorescence intensity over time. A known agonist for the receptor can be used as a positive control.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity relative to the baseline.

-

Plot the peak fluorescence change against the concentration of PF4 (58-70) to generate a dose-response curve and determine the EC50 value.

-

Conclusion and Future Directions

The study of the cellular receptors and signaling pathways of the Platelet Factor 4 (58-70) peptide is an emerging area with significant therapeutic potential. While CXCR3-B is a strong candidate receptor, further research is imperative to definitively identify all interacting partners and to quantify these interactions. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate the binding characteristics and functional effects of the PF4 (58-70) fragment. Elucidating the specific molecular mechanisms of this peptide will be crucial for the development of novel drugs targeting the diverse pathological conditions in which PF4 is implicated. Future studies should focus on obtaining precise binding kinetics, identifying the specific G-proteins involved in signaling, and mapping the downstream phosphorylation cascades activated by this intriguing C-terminal fragment.

References

- 1. US9872889B2 - Activators of CXCR3 for the treatment of angiopathies of the eye - Google Patents [patents.google.com]

- 2. Functional Analysis of CXCR3 Splicing Variants and Their Ligands Using NanoBiT-Based Molecular Interaction Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Platelet chemokines in vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Functions for platelet factor 4 (PF4/CXCL4) and its receptors in fibroblast-myofibroblast transition and fibrotic failure of arteriovenous fistulas (AVFs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Platelet factor 4 induces cell apoptosis by inhibition of STAT3 via up-regulation of SOCS3 expression in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Activation of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Platelet Factor 4: A Mysterious Chemokine in Inflammatory Regulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of Platelet Factor 4 (58-70) Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of administering the C-terminal peptide fragment of Platelet Factor 4, PF4 (58-70). The document summarizes key biological activities, compiles available quantitative data, and details experimental methodologies from seminal studies. It is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this peptide.

Core Biological Activities of PF4 (58-70) In Vivo

Platelet Factor 4 (PF4) is a chemokine released from the alpha-granules of activated platelets, known to be involved in a wide array of physiological and pathological processes including coagulation, inflammation, and angiogenesis.[1] The C-terminal fragment, PF4 (58-70), a thirteen-amino-acid peptide, has been investigated for its own distinct biological activities. While much of the in vivo research has focused on the full-length PF4 protein, specific studies have elucidated the in vivo effects of the PF4 (58-70) fragment, particularly in immunomodulation and as an antibacterial agent.

Immunomodulatory Effects

One of the most significant in vivo activities of PF4 (58-70) is its ability to counteract immunosuppression. Seminal work has demonstrated that this peptide fragment, along with the full-length recombinant PF4, can restore immune responses in suppressed murine models.[2] The concentrations of PF4 (58-70) used in vitro to alleviate immunosuppression are reported to be similar to those effective in vivo.[2] Specifically, as little as 0.2 µg of recombinant PF4 has been shown to be active when injected into a mouse.[2] This suggests a potent immunoregulatory role for the C-terminal fragment. The immunomodulatory effects of full-length PF4 have been demonstrated in models of delayed-type hypersensitivity (DTH), where it enhances the T-cell mediated immune response.[3]

Antibacterial Activity

In vivo studies have revealed that a peptide corresponding to the last 13 amino acids of the carboxyl terminus of human PF4, which is the PF4 (58-70) fragment, possesses antibacterial properties.[4] This activity is particularly notable in the context of bacterial infections in immunocompromised hosts. Animal protection experiments have shown that this peptide and its analogs can significantly increase the survival of neutropenic mice when co-administered with a β-lactam antibiotic.[4][5] This suggests a potential therapeutic application for PF4 (58-70) as an adjunct to antibiotic therapy.

Role in Coagulation and Inflammation

Ex vivo studies using human whole blood have shown that PF4 (58-70) enhances lipopolysaccharide (LPS)-induced tissue factor (TF) activity in monocytes.[6] This effect is dependent on the presence of granulocytes and acts synergistically with tumor necrosis factor-alpha (TNF-α).[6] The induction of tissue factor is a critical step in the initiation of the coagulation cascade and is intricately linked with inflammatory processes. While this has not been directly demonstrated through in vivo administration of the peptide, it points to a potential pro-inflammatory and pro-thrombotic role at sites of infection and inflammation.

Quantitative Data from In Vivo and Ex Vivo Studies